molecular formula C6H13NO3 B14899613 (R)-2,4-Dihydroxy-3,3-dimethylbutanamide

(R)-2,4-Dihydroxy-3,3-dimethylbutanamide

Cat. No.: B14899613
M. Wt: 147.17 g/mol
InChI Key: VNQLNIMYRMBBIN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2,4-Dihydroxy-3,3-dimethylbutanamide is an organic compound with a unique structure that includes two hydroxyl groups and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,4-Dihydroxy-3,3-dimethylbutanamide typically involves the reaction of a suitable precursor with reagents that introduce the hydroxyl and amide functionalities. One common method involves the use of a starting material such as 3,3-dimethylbutanoic acid, which is then subjected to hydroxylation and amidation reactions under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-2,4-Dihydroxy-3,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2,4-Dihydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

®-2,4-Dihydroxy-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2,4-Dihydroxy-3,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,4-Dihydroxy-3,3-dimethylbutanamide: The enantiomer of the compound, which may have different biological activity.

    2,4-Dihydroxy-3,3-dimethylbutanoic acid: Lacks the amide group but has similar hydroxyl functionalities.

    3,3-Dimethylbutanamide: Lacks the hydroxyl groups but retains the amide functionality.

Uniqueness

®-2,4-Dihydroxy-3,3-dimethylbutanamide is unique due to its specific combination of functional groups and its chiral nature. This allows it to interact with biological targets in a stereospecific manner, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10)/t4-/m0/s1

InChI Key

VNQLNIMYRMBBIN-BYPYZUCNSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)N)O

Canonical SMILES

CC(C)(CO)C(C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.